N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
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Overview
Description
Compound 3 , is a synthetic molecule resulting from the coupling of two essential components: tryptamine and ibuprofen. Let’s explore its significance and properties.
Preparation Methods
The synthesis of Compound 3 involves a reaction between tryptamine and ibuprofen, facilitated by N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC acts as a coupling agent, allowing the carboxyl group of ibuprofen to react with the amino group of tryptamine, forming an amide bond. The structure of Compound 3 is confirmed through nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .
Chemical Reactions Analysis
Compound 3 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions are essential for understanding its behavior in different contexts.
Scientific Research Applications
Compound 3 finds applications across multiple scientific domains:
Chemistry: Its unique structure makes it a valuable building block for designing novel compounds.
Biology: Researchers explore its interactions with biological systems, potentially revealing new drug targets.
Medicine: Investigating its pharmacological properties could lead to therapeutic applications.
Mechanism of Action
The precise mechanism by which Compound 3 exerts its effects remains an active area of research. Molecular targets and pathways involved need further exploration.
Comparison with Similar Compounds
Compound 3 stands out due to its specific combination of tryptamine and ibuprofen. Similar compounds include N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H24N4O4/c1-31-17-8-6-16(7-9-17)27-22(29)20(26-23(27)30)10-11-21(28)24-13-12-15-14-25-19-5-3-2-4-18(15)19/h2-9,14,20,25H,10-13H2,1H3,(H,24,28)(H,26,30) |
InChI Key |
NREVKUIIHIEKKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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